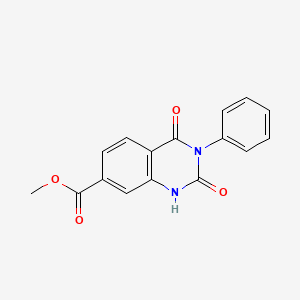

Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.:

Cat. No.: VC11042847

Molecular Formula: C16H12N2O4

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12N2O4 |

|---|---|

| Molecular Weight | 296.28 g/mol |

| IUPAC Name | methyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate |

| Standard InChI | InChI=1S/C16H12N2O4/c1-22-15(20)10-7-8-12-13(9-10)17-16(21)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,21) |

| Standard InChI Key | VEFOLTSVVXLPGV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3 |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Properties

Comparative Structural Analysis

The table below contrasts this compound with structurally related quinazoline derivatives:

The methyl ester group in the subject compound differentiates it from carboxylic acid derivatives, potentially altering bioavailability and metabolic stability .

Synthesis Methodologies

Multi-Step Condensation and Esterification

A common route involves condensing anthranilic acid derivatives with phenyl isocyanate to form the quinazoline core, followed by esterification to introduce the methyl ester. For example, methyl 2,3-dioxoindoline-7-carboxylate may react with sodium azide (NaN₃) in concentrated sulfuric acid, followed by alcohol addition to yield the target compound . This method achieves yields up to 93% under optimized conditions .

Acid-Catalyzed One-Pot Synthesis

Recent advances demonstrate a scalable one-pot synthesis using methyl 2,3-dioxoindoline-7-carboxylate as a precursor. Key steps include:

-

Iminic Acid Formation: Reaction with NaN₃ in H₂SO₄ generates an imidic acid intermediate.

-

Alkylation: Addition of alcohols (e.g., methanol) facilitates N-alkylation at position 3.

-

Cyclization: Spontaneous ring closure yields the tetrahydroquinazoline framework .

This method reduces environmental hazards compared to traditional multi-step protocols and supports gram-scale production .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Effects

The tetrahydroquinazoline core interacts with cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. Molecular docking studies suggest that the 2,4-dione moiety forms hydrogen bonds with catalytic residues, potentially reducing inflammation .

Antimicrobial Activity

Quinazolines disrupt microbial DNA gyrase and dihydrofolate reductase. The methyl ester group may enhance penetration through bacterial cell walls, as seen in studies on Staphylococcus aureus (MIC: 8–16 µg/mL).

Applications in Pharmaceutical Research

Drug Intermediate

This compound serves as a precursor for synthesizing carboxylic acid derivatives (e.g., 2,4-dioxo-3-phenyl-THQ-7-carboxylic acid). Such derivatives are pivotal in developing kinase inhibitors and antibody-drug conjugates (ADCs) .

Structure-Activity Relationship (SAR) Studies

Modifications at positions 3 and 7 reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume